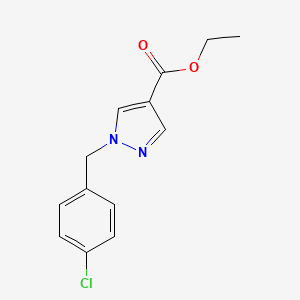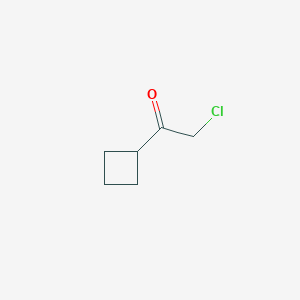
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
The compound “1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Attached to this ring is a carboxylic acid ethyl ester group and a 4-chlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, we can infer potential synthesis routes based on its structure. The pyrazole ring could potentially be synthesized from 1,3-diketones and hydrazine . The carboxylic acid ethyl ester group could be formed by esterification of a carboxylic acid with ethanol in the presence of an acid catalyst . The 4-chlorobenzyl group could be added through nucleophilic substitution or free radical bromination at the benzylic position .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the ester group, and the 4-chlorobenzyl group. The pyrazole ring is aromatic and planar, while the ester group would have a polar carbonyl group and a nonpolar ethyl group . The 4-chlorobenzyl group would consist of a benzene ring with a chlorine atom and a methyl group attached to the same carbon .Chemical Reactions Analysis
The compound could undergo several types of reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions . The 4-chlorobenzyl group could undergo nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature. The presence of the polar ester group could make it somewhat soluble in polar solvents, while the nonpolar benzene ring and ethyl group could make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Potential CETP Inhibitors
This compound has been utilized in the synthesis of sulfonic acid ester and benzenesulfonamide derivatives as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP) . CETP plays a significant role in the transport of cholesterol and triglycerides between lipoproteins. Inhibiting CETP activity can potentially increase high-density lipoprotein (HDL) levels and decrease low-density lipoprotein (LDL) levels, offering a therapeutic strategy for dyslipidemia and related cardiovascular diseases.
Development of Pharmacophore Models
The benzylic position of this compound allows for the development of pharmacophore models which are crucial in drug design . Pharmacophore modeling involves identifying and mapping the structural features of a molecule that are necessary for its biological activity. This process is vital for the discovery of new therapeutic agents with targeted biological effects.
Organic Synthesis Reactions
The compound’s benzylic position is reactive and can undergo various organic reactions, such as free radical bromination and nucleophilic substitution . These reactions are fundamental in organic synthesis, allowing chemists to modify the compound and create a wide range of derivatives with potential applications in medicinal chemistry.
Study of Reaction Mechanisms
Studying the reaction mechanisms at the benzylic position of this compound provides insights into the stability and reactivity of intermediates . Understanding these mechanisms is essential for predicting the outcomes of chemical reactions and for the design of compounds with desired properties.
Educational Tool in Chemistry
The compound serves as an excellent educational tool for teaching advanced organic chemistry concepts . Its structure and reactivity can be used to illustrate principles of aromaticity, resonance stabilization, and reaction kinetics, making it a valuable resource for chemistry educators and students.
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYEOFOVUOZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)



![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)


![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)



![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)